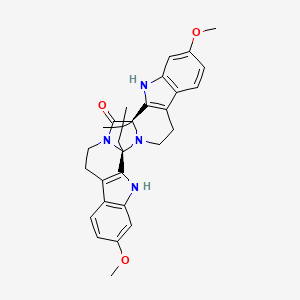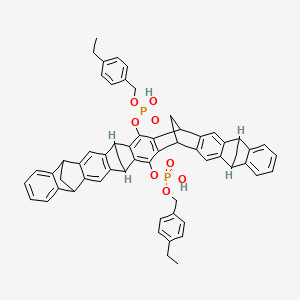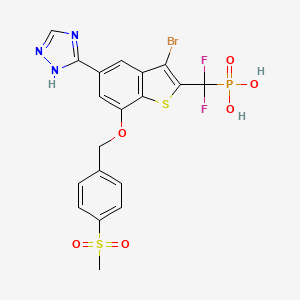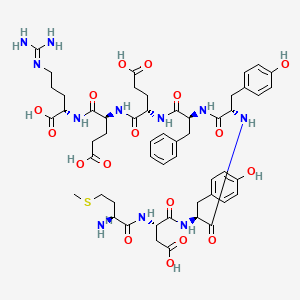
Mdyyfeer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mdyyfeer is an antioxidant peptide derived from the pancreatin hydrolysate of C-phycocyanin. It exhibits strong DPPH and ABTS radical scavenging activities and has been demonstrated to protect zebrafish larvae against oxidative damage induced by hydrogen peroxide .
Métodos De Preparación
Mdyyfeer is typically isolated from the pancreatin hydrolysate of C-phycocyanin. The preparation involves enzymatic hydrolysis using pancreatin, followed by purification processes to isolate the peptide. The compound is stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Análisis De Reacciones Químicas
Mdyyfeer undergoes various chemical reactions, primarily involving its antioxidant properties. It exhibits high DPPH and ABTS radical scavenging abilities, which are indicative of its ability to neutralize free radicals. The compound protects against oxidative damage, particularly in biological systems such as zebrafish larvae .
Aplicaciones Científicas De Investigación
Mdyyfeer has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study antioxidant mechanisms and to develop new antioxidant peptides.
Biology: It is used in research to understand oxidative stress and its effects on biological systems.
Medicine: this compound is investigated for its potential therapeutic applications in protecting cells from oxidative damage, which is relevant in conditions such as neurodegenerative diseases and aging.
Industry: The compound is explored for its potential use in developing antioxidant supplements and cosmetics
Mecanismo De Acción
Mdyyfeer exerts its effects through its antioxidant properties. It scavenges free radicals, thereby preventing oxidative damage to cells. The compound activates the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes and protects cells from oxidative stress. Additionally, it inhibits the NF-κB pathway, reducing inflammation and further protecting cells .
Comparación Con Compuestos Similares
Mdyyfeer is unique due to its high antioxidant activity and its ability to protect biological systems from oxidative damage. Similar compounds include other antioxidant peptides derived from various sources, such as:
Glutathione: A tripeptide with strong antioxidant properties.
Carnosine: A dipeptide with antioxidant and anti-glycation properties.
Superoxide dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide
This compound stands out due to its specific derivation from C-phycocyanin and its potent radical scavenging abilities.
Propiedades
Fórmula molecular |
C52H69N11O17S |
|---|---|
Peso molecular |
1152.2 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C52H69N11O17S/c1-81-23-21-33(53)44(72)60-40(27-43(70)71)50(78)63-39(26-30-11-15-32(65)16-12-30)49(77)62-38(25-29-9-13-31(64)14-10-29)48(76)61-37(24-28-6-3-2-4-7-28)47(75)58-34(17-19-41(66)67)45(73)57-35(18-20-42(68)69)46(74)59-36(51(79)80)8-5-22-56-52(54)55/h2-4,6-7,9-16,33-40,64-65H,5,8,17-27,53H2,1H3,(H,57,73)(H,58,75)(H,59,74)(H,60,72)(H,61,76)(H,62,77)(H,63,78)(H,66,67)(H,68,69)(H,70,71)(H,79,80)(H4,54,55,56)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
Clave InChI |
SEYBSNHZFDKWIX-TZPCGENMSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canónico |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393116.png)
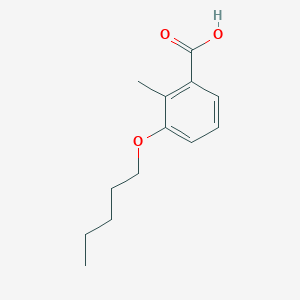
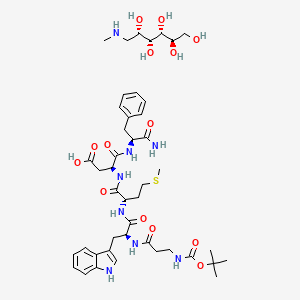
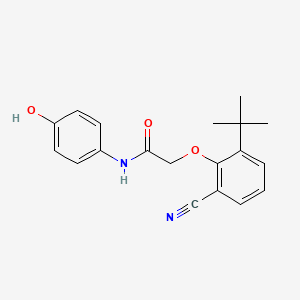

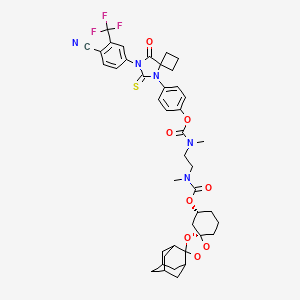
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)
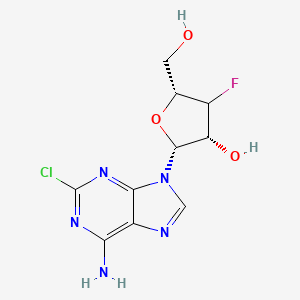
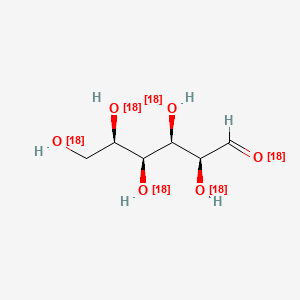
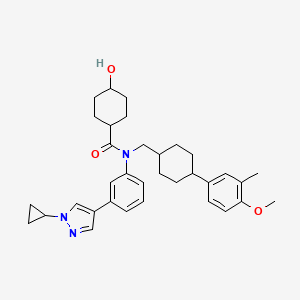
![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)
